molecular formula C18H22ClNO2 B038903 N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one CAS No. 114462-28-1

N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one

Cat. No. B038903
M. Wt: 319.8 g/mol
InChI Key: QFNJSBBRYZHMAV-CBZIJGRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one, also known as CMA, is a synthetic compound that belongs to the class of azasteroids. It has been found to exhibit anti-proliferative and anti-tumor properties, making it a promising candidate for cancer treatment.

Mechanism Of Action

The exact mechanism of action of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one is not fully understood. However, it is believed to inhibit the activity of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers.

Biochemical And Physiological Effects

N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of estrogen and progesterone in the blood, while increasing the levels of luteinizing hormone and follicle-stimulating hormone. In addition, N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been found to decrease the expression of genes involved in cell cycle progression and DNA replication.

Advantages And Limitations For Lab Experiments

One advantage of using N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one in lab experiments is its specificity towards aromatase inhibition, which makes it a useful tool in studying the role of aromatase in cancer development. However, one limitation of using N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one could focus on improving its solubility and bioavailability, as well as investigating its potential as a treatment for other types of cancer. In addition, further studies could be conducted to elucidate the exact mechanism of action of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one and to identify potential side effects. Finally, research could be conducted to investigate the use of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one, or N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one, is a synthetic compound that has shown promise as a treatment for cancer. Its specificity towards aromatase inhibition and anti-tumor properties make it a useful tool in cancer research. However, its low solubility and potential side effects need to be further investigated. Future research on N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one could lead to the development of new and effective cancer treatments.

Synthesis Methods

The synthesis of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one involves a multi-step process that starts with the conversion of estrone to 16-aza-estrone. This is followed by the reaction of 16-aza-estrone with chloroacetyl chloride to form N-chloroacetyl-16-aza-estrone. Finally, the reaction of N-chloroacetyl-16-aza-estrone with sodium methoxide results in the formation of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one.

Scientific Research Applications

N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer. In addition, N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.

properties

CAS RN

114462-28-1

Product Name

N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

(3aS,3bR,9bS,11aS)-2-chloro-7-methoxy-11a-methyl-3,3a,3b,4,5,9b,10,11-octahydronaphtho[2,1-e]isoindol-1-one

InChI

InChI=1S/C18H22ClNO2/c1-18-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(18)10-20(19)17(18)21/h4,6,9,14-16H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,18+/m1/s1

InChI Key

QFNJSBBRYZHMAV-CBZIJGRNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CN(C2=O)Cl)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1CN(C2=O)Cl)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CN(C2=O)Cl)CCC4=C3C=CC(=C4)OC

synonyms

N-chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one
NCMEO

Origin of Product

United States

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